molecular formula C11H15ClFN3S B12230865 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12230865
M. Wt: 275.77 g/mol
InChI Key: PHAIXVDWVQCCJJ-UHFFFAOYSA-N
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Description

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with dimethyl groups and a methanamine moiety linked to a fluorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

    Introduction of dimethyl groups: Alkylation reactions using methyl iodide or similar reagents can introduce the dimethyl groups onto the pyrazole ring.

    Synthesis of the fluorinated thiophene: This involves the halogenation of thiophene followed by fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Coupling of the pyrazole and thiophene moieties: This step typically involves nucleophilic substitution reactions where the methanamine group acts as a nucleophile, attacking the electrophilic carbon on the fluorinated thiophene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated thiophene ring, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), halogenating agents (e.g., N-bromosuccinimide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: Lacks the dimethyl groups on the pyrazole ring.

    1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(2-thienyl)methyl]methanamine: Lacks the fluorine atom on the thiophene ring.

Uniqueness

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of both dimethyl groups on the pyrazole ring and the fluorine atom on the thiophene ring. These structural features may confer specific electronic properties, reactivity, and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-8-5-14-15(2)10(8)7-13-6-9-3-4-11(12)16-9;/h3-5,13H,6-7H2,1-2H3;1H

InChI Key

PHAIXVDWVQCCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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